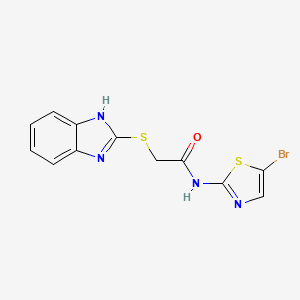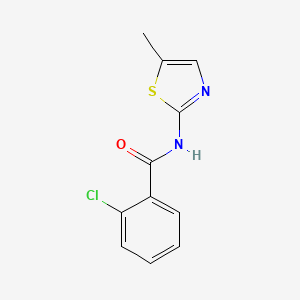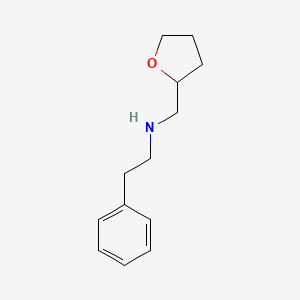![molecular formula C18H20ClN3OS B12478777 5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12478777.png)
5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the chlorophenyl group: This step involves the use of chlorinated aromatic compounds under specific conditions to ensure selective substitution.
Incorporation of the propan-2-yl group: This is typically done through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one .
- (Z)-3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-(4-morpholinyl)-2-propen-1-one .
Uniqueness
5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is unique due to its specific tricyclic structure and the presence of both chlorophenyl and propan-2-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H20ClN3OS |
|---|---|
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C18H20ClN3OS/c1-10(2)22-7-6-13-14(9-22)24-18-15(13)17(23)20-16(21-18)11-4-3-5-12(19)8-11/h3-5,8,10,16,21H,6-7,9H2,1-2H3,(H,20,23) |
Clé InChI |
ZGSMCKOMEXOSRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine](/img/structure/B12478695.png)


![N-{1-[4-(diphenylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B12478727.png)

![5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile](/img/structure/B12478735.png)
![N-(2-chlorobenzyl)-N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B12478737.png)
![3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzoate (non-preferred name)](/img/structure/B12478739.png)
![8,10-Dichloro-5-methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione](/img/structure/B12478753.png)


![3,4,5-triethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478766.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,5-dimethoxybenzoate](/img/structure/B12478783.png)
